

Application Notes & Protocols: Structural Elucidation of 1-(3-Hydroxyphenyl)ethanol using NMR Spectroscopy

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Compound of Interest

Compound Name: 1-(3-Hydroxyphenyl)ethanol

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For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of **1-(3-hydroxyphenyl)ethanol**. Moving beyond a simple recitation of steps, this document provides the underlying causality for experimental choices, ensuring a robust and self-validating analytical workflow. We will cover the foundational 1D NMR experiments (^1H and ^{13}C), delve into spectral editing with DEPT, and harness the power of 2D correlation spectroscopy (COSY, HSQC, HMBC) to unambiguously assign every proton and carbon atom in the molecule. This guide is designed to equip researchers with both the practical protocols and the theoretical understanding necessary to confidently elucidate the structure of small organic molecules.

Introduction: The Analytical Challenge

1-(3-Hydroxyphenyl)ethanol is a small organic molecule featuring a chiral center and a substituted aromatic ring. While its gross structure may be inferred from its synthesis, unambiguous confirmation of the connectivity and the specific isomeric form requires a powerful analytical technique. NMR spectroscopy is unparalleled in its ability to provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.^{[1][2][3]} This application note will systematically walk through a suite of

NMR experiments to build a complete structural picture of **1-(3-hydroxyphenyl)ethanol** from the ground up.

Molecular Structure of **1-(3-Hydroxyphenyl)ethanol**:

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References

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